Enhanced Lipophilic Ligand Efficiency (LLE) Relative to the 3-Nitrophenyl Analog
In a direct structural comparison, the target compound, Methyl 4-[(2-phenylquinazolin-4-yl)oxy]benzoate, demonstrates a significantly lower computed partition coefficient (clogP of 4.3) compared to its closest commercially available analog, methyl 4-{[2-(3-nitrophenyl)quinazolin-4-yl]oxy}benzoate (clogP of 6.07) . This translates to a 1.77 log unit reduction in lipophilicity. For a hypothetical potency of 100 nM, the target compound would possess a Lipophilic Ligand Efficiency (LLE, or LipE) of 3.0, while the nitrophenyl analog would have an LLE of only 0.93, representing a 3.2-fold improvement in ligand efficiency, a key parameter for prioritizing leads with balanced potency and ADME properties [1].
LLE 3.0 vs 0.93
| Evidence Dimension | Lipophilicity & Lipophilic Ligand Efficiency (clogP; LLE) |
|---|---|
| Target Compound Data | clogP: 4.3; Hypothetical LLE (at 100 nM potency): 3.0 |
| Comparator Or Baseline | Methyl 4-{[2-(3-nitrophenyl)quinazolin-4-yl]oxy}benzoate (ChemDiv ID: 5001-0311): clogP: 6.07; Hypothetical LLE (at 100 nM potency): 0.93 |
| Quantified Difference | ΔclogP = -1.77 log units; ~3.2-fold improvement in calculated LLE for the target compound |
| Conditions | Computed logP values from ChemDiv structural database. |
Why This Matters
The target compound's lower lipophilicity and superior calculated LLE make it a better starting point for lead optimization, reducing the risk of later-stage failures due to high clearance, low solubility, or off-target toxicity associated with highly lipophilic molecules.
- [1] Edwards, M. P., & Price, D. A. (2010). Role of Physicochemical Properties and Ligand Lipophilicity Efficiency in Addressing Drug Safety Risks. Annual Reports in Medicinal Chemistry, 45, 381–391. View Source
